

# Indotecan bootstrap results confidence intervals

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## Compound Focus: Indotecan

CAS No.: 915303-09-2

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## Indotecan (LMP400) Experimental Data Summary

Aspect	Experimental Data / Findings	Source / Context
Mechanism of Action	Topoisomerase I (Top1) inhibitor; stabilizes DNA-Top1 cleavage complexes.	Preclinical studies [1] [2] [3]
In Vitro Potency (IC <sub>50</sub> )	Ranged from <b>300 nM</b> (P388 cells) to <b>1200 nM</b> (HCT116 cells).	Cell-free and cell-based assays [3]
Antiproliferative Activity (GI <sub>50</sub> )	Varied by cell line; examples: <b>0.155 µM</b> (DU-145), <b>1.15 µM</b> (HCT-116), <b>0.374 µM</b> (MCF-7).	48-hour assay using SRB method [3]
Clinical Trial Dosing	<b>MTD: 60 mg/m<sup>2</sup>/day</b> (daily x5, 28-day cycle); <b>MTD: 90 mg/m<sup>2</sup></b> (weekly schedule).	Phase I trials in advanced solid tumors [2]
Clinical Pharmacokinetics	Non-compartmental analysis performed; specific parameters (C <sub>max</sub> , AUC, t <sub>1/2</sub> ) were reported in the study but not detailed in the abstract.	Phase I trial [2]
Pharmacodynamic Effects	Increased <b>yH2AX</b> (DNA damage marker) in tumor biopsies, circulating tumor cells (CTCs), and hair	Phase I trial biomarker analysis

Aspect	Experimental Data / Findings	Source / Context
	follicles post-treatment.	[2]

## Detailed Experimental Protocols

Based on the available research, here are the methodologies used in the cited experiments.

### In Vitro Topoisomerase I Inhibition Assay

This protocol assesses the compound's ability to prevent the relaxation of supercoiled DNA by Topoisomerase I.

- **Incubation:** A reaction mixture containing supercoiled plasmid DNA, purified Topoisomerase I enzyme, and the drug candidate (e.g., **Indotecan**) is prepared and incubated [3].
- **Electrophoresis:** The reaction products are analyzed using **agarose gel electrophoresis**.
- **Visualization:** The gel is stained with ethidium bromide and visualized under UV light.
- **Analysis:** The intensity of the bands corresponding to supercoiled (unrelaxed) and relaxed DNA is measured. The concentration of the drug that inhibits 50% of the enzyme's activity (**IC50**) is calculated [3].

### Clinical Trial Protocol for Phase I Study

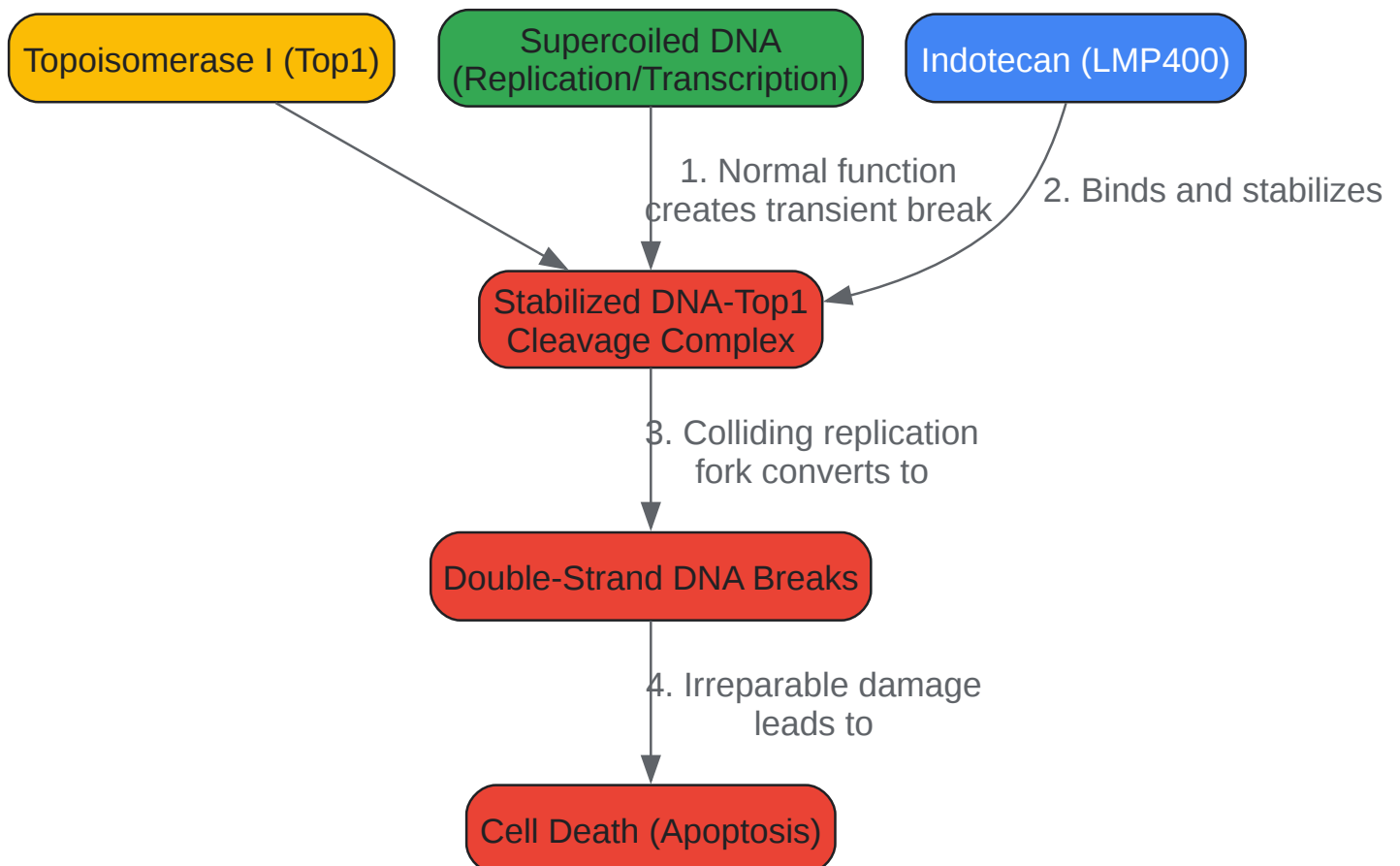
The following outlines the design used to evaluate **Indotecan** in humans [2].

- **Patient Population:** Adults with advanced, metastatic solid tumors that are refractory to standard therapy.
- **Study Design:** Two dosing schedules were investigated in separate trials:
  - **Schedule A:** Intravenous administration daily for 5 days, repeated every 28 days.
  - **Schedule B:** Intravenous administration once weekly on days 1, 8, and 15 of a 28-day cycle.
- **Primary Endpoints:**
  - **Maximum Tolerated Dose (MTD):** The highest dose that does not cause unacceptable side effects, determined using a "3+3" dose escalation design [2].
  - **Dose-Limiting Toxicity (DLT):** Adverse events graded using **CTCAE (Common Terminology Criteria for Adverse Events) version 4.0** [2].

- **Pharmacokinetic Analysis:** Blood samples are collected at multiple time points before, during, and after the first infusion. Plasma concentrations of **Indotecan** are quantified using a validated **LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)** method, and parameters are calculated via non-compartmental analysis [2].
- **Pharmacodynamic Biomarkers:**
  - **Paired Tumor Biopsies:** Collected at baseline and 2-4 hours post-infusion to assess Top1 levels and DNA damage (via **γH2AX immunofluorescence**) [2].
  - **Circulating Tumor Cells (CTCs):** Isolated from blood and enumerated using the **CellSearch system** [2].
  - **Hair Follicles:** Analyzed for γH2AX formation as a surrogate marker of DNA damage [2].

## Indotecan Mechanism of Action

The following diagram illustrates how **Indotecan** exerts its anticancer effect, based on the described research.



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## References

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